ARL67156三钠盐

描述

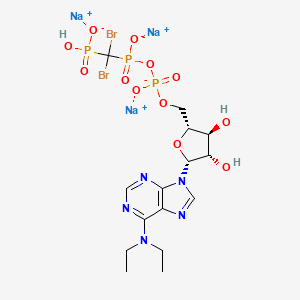

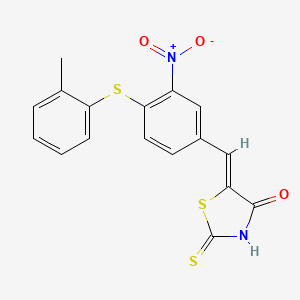

ARL67156 (三钠盐) 是一种针对胞外ATP酶、CD39和CD73的小分子抑制剂。它也是NTPDase1 (CD39)、NTPDase3和NPP1的竞争性抑制剂。 该化合物因其抑制二磷酸腺苷 (ADP) 和三磷酸腺苷 (ATP) 降解的能力而被用于科学研究,在与钙化主动脉瓣疾病、哮喘和其他疾病相关的研究中具有价值 .

科学研究应用

ARL67156 (三钠盐) 有几个科学研究应用:

化学: 用作研究胞外ATP酶和相关酶抑制的工具。

生物学: 在实验中使用,以防止脑脊液提取和ATP定量测定中ATP降解

作用机制

ARL67156 (三钠盐) 通过竞争性抑制胞外ATP酶、CD39、CD73、NTPDase1、NTPDase3和NPP1发挥作用。 这种抑制阻止ADP和ATP的降解,从而维持其在生物系统中的水平。 其结构中的β,γ-二溴亚甲基桥有助于其代谢稳定性 .

生化分析

Biochemical Properties

ARL67156 Trisodium Salt interacts with several enzymes and proteins. It targets ecto-ATPase, CD39, and CD73 . It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1 . These interactions play a crucial role in biochemical reactions involving ARL67156 Trisodium Salt .

Cellular Effects

ARL67156 Trisodium Salt has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it enhances the neurogenic contract response to nerve stimulation .

Molecular Mechanism

At the molecular level, ARL67156 Trisodium Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a weak antagonist for the purinoceptors P2X and P2T and as an agonist for P2u .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ARL67156 Trisodium Salt change over time. It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ARL67156 Trisodium Salt vary with different dosages in animal models . For example, it prevented the development of aortic stenosis in a Warfarin-induced mineralization rat model when administered at a dosage of 1.1 μg/kg/day .

Metabolic Pathways

ARL67156 Trisodium Salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

ARL67156 Trisodium Salt is transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of ARL67156 Trisodium Salt and its effects on activity or function are areas of active research . Current studies suggest that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

准备方法

合成路线和反应条件

ARL67156 (三钠盐) 的合成涉及制备核苷酸/ATP类似物。 该化合物通过掺入β,γ-二溴亚甲基桥合成,在生物学研究中提供代谢稳定性 。 具体的合成路线和反应条件是专有的,并未公开详细披露。

工业生产方法

ARL67156 (三钠盐) 的工业生产方法没有广泛的文献记载。 通常是在专门的化学实验室中在受控条件下生产,以确保高纯度和一致性。 该化合物以多种形式存在,包括三钠盐水合物 .

化学反应分析

反应类型

ARL67156 (三钠盐) 主要经历抑制反应,它作为胞外ATP酶、CD39、CD73、NTPDase1、NTPDase3和NPP1的竞争性抑制剂 。 在其作为抑制剂的作用中,它通常不会发生氧化、还原或取代反应。

常用试剂和条件

该化合物用于水溶液中,水是一种常见的溶剂。 它在高于20 mg/mL的浓度下可溶于水,但不能溶于二甲基亚砜 (DMSO) .

主要形成的产物

作为一种抑制剂,ARL67156 (三钠盐) 通过化学反应不会形成主要产物。 相反,它阻止ADP和ATP的降解,维持其在生物系统中的水平 .

相似化合物的比较

类似化合物

苏拉明: 另一种胞外ATP酶抑制剂,但具有更广泛的目标范围和不同的化学结构。

PPADS(磷酸吡哆醛-6-偶氮苯基-2’,4’-二磺酸): 一种选择性P2受体拮抗剂,与ARL67156 (三钠盐) 相比具有不同的抑制特性。

活性蓝2: 一种非选择性P2受体拮抗剂,具有不同的作用机制

独特性

ARL67156 (三钠盐) 的独特性在于其选择性抑制胞外ATP酶、CD39、CD73、NTPDase1、NTPDase3和NPP1。 其β,γ-二溴亚甲基桥提供了代谢稳定性,使其在长期生物学研究中特别有价值 .

属性

CAS 编号 |

1021868-83-6 |

|---|---|

分子式 |

C15H21Br2N5Na3O12P3 |

分子量 |

785.05 g/mol |

IUPAC 名称 |

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1 |

InChI 键 |

KJYSFRKUFDOOSQ-TZRPAKANSA-K |

SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |

手性 SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |

规范 SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ARL 67156; ARL-67156; ARL67156 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)